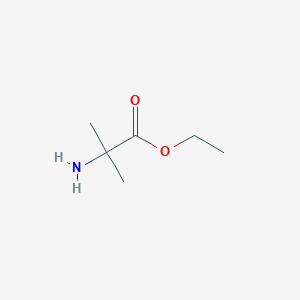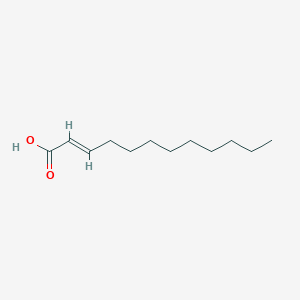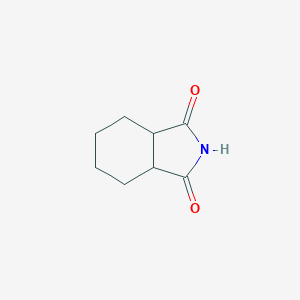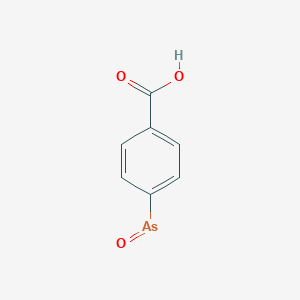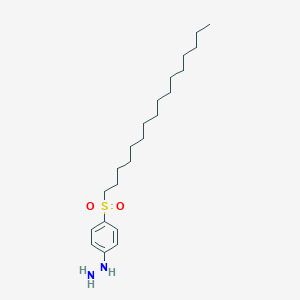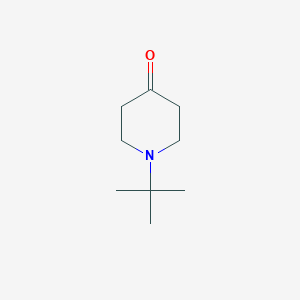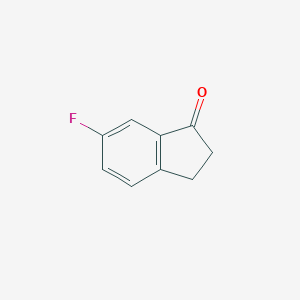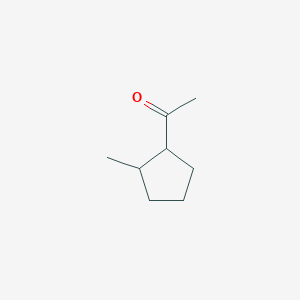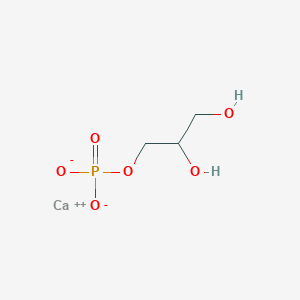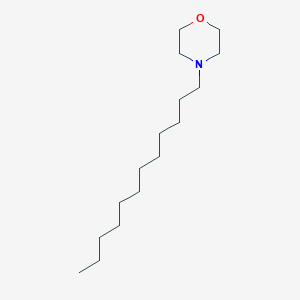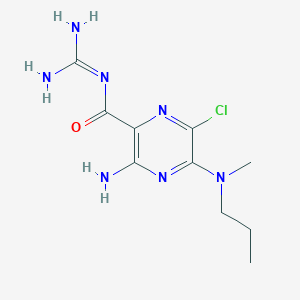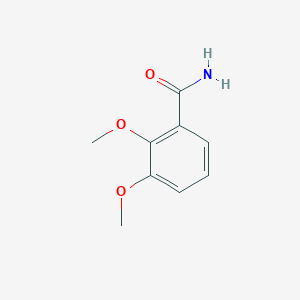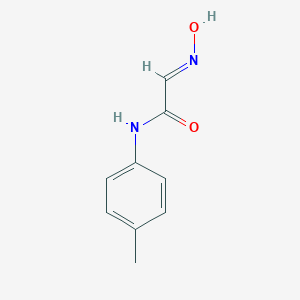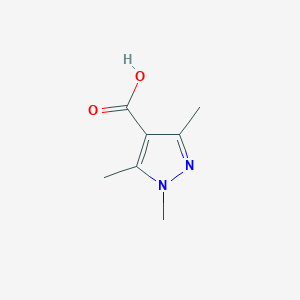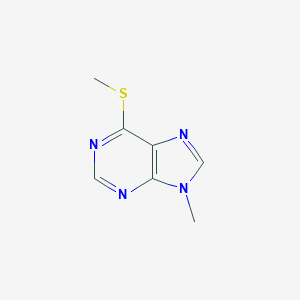
9-Methyl-6-(methylthio)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-6-(methylthio)-9H-purine, also known as Methylthioguanine, is a purine analog that has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anti-tumor activity and has been shown to be effective against a wide range of cancer types.
Mecanismo De Acción
The mechanism of action of 9-Methyl-6-(methylthio)-9H-purine is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately results in cell death. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
9-Methyl-6-(methylthio)-9H-purine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA synthesis, and topoisomerase II, an enzyme involved in DNA repair. It has also been shown to induce the expression of p53, a tumor suppressor protein that plays a key role in regulating cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-Methyl-6-(methylthio)-9H-purine in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer types and has the potential to be used in combination with other cancer therapies. However, one of the main limitations of using 9-Methyl-6-(methylthio)-9H-purine is its toxicity. It has been found to be toxic to normal cells as well as cancer cells, which can limit its use in clinical settings.
Direcciones Futuras
There are a number of future directions for the study of 9-Methyl-6-(methylthio)-9H-purine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new analogs of 9-Methyl-6-(methylthio)-9H-purine that exhibit improved potency and selectivity. Additionally, there is a need for further studies to elucidate the mechanism of action of 9-Methyl-6-(methylthio)-9H-purine and to identify potential biomarkers that can be used to predict response to therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 9-Methyl-6-(methylthio)-9H-purine in cancer therapy.
Métodos De Síntesis
The synthesis of 9-Methyl-6-(methylthio)-9H-purine involves the reaction of guanine with methanethiol in the presence of a strong acid catalyst. The reaction yields a mixture of products, which are then separated and purified using various chromatographic techniques. The final product is a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
9-Methyl-6-(methylthio)-9H-purine has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anti-tumor activity and has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis B.
Propiedades
Número CAS |
1127-75-9 |
|---|---|
Fórmula molecular |
C7H8N4S |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
9-methyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-10-5-6(11)8-3-9-7(5)12-2/h3-4H,1-2H3 |
Clave InChI |
WSHSHJGZEQTGJO-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1N=CN=C2SC |
SMILES canónico |
CN1C=NC2=C1N=CN=C2SC |
Otros números CAS |
1127-75-9 |
Sinónimos |
9-Methyl-6-(methylthio)-9H-purine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



